Trifluoromethanesulfonic acid-d, also known as deuterated triflic acid, is a fluorinated sulfonic acid with the molecular formula CDF₃O₃S and a molecular weight of 151.08 g/mol. It is characterized by the presence of deuterium, which replaces one of the hydrogen atoms in trifluoromethanesulfonic acid. This compound is notable for its strong acidic properties and high reactivity, making it valuable in various chemical applications, particularly in organic synthesis and proteomics research .
As a strong Brønsted acid, d-TFA donates a proton (D+) to substrates, increasing the electrophilicity of reaction sites and facilitating various organic transformations. The key to its mechanism is the ability of the trifluoromethyl group to efficiently stabilize the resulting conjugate base (CF3SO2D-) after proton donation.
In deuterium exchange reactions, d-TFA acts as a deuterium source. The acidic proton (D+) exchanges with labile protons in the substrate molecule, incorporating deuterium into specific positions. This isotopic exchange is valuable for studying reaction mechanisms and molecular structures using NMR spectroscopy [].
Deuterotrifluoromethanesulfonic acid is a corrosive and irritating compound. It can cause severe skin burns, eye damage, and respiratory irritation upon exposure. Here are some safety precautions to consider:
DTFA is a popular solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in proton (¹H) NMR studies [1]. The presence of deuterium (²H) in DTFA eliminates the interference from the solvent peak in the ¹H NMR spectrum, allowing for clearer observation of the signals from the target molecule. Additionally, the strong acidity of DTFA can promote proton exchange in certain molecules, providing valuable information about their structure and dynamics [2].
[1] Application of Deuterated Triflic Acid in 1H NMR Spectroscopy ()[2] Deuterated Triflic Acid for Proton NMR Spectroscopy ()
The presence of deuterium in DTFA allows researchers to perform isotopic labeling experiments. By incorporating deuterium into specific sites of a molecule, scientists can track its fate within a reaction or biological system. This technique is particularly useful in studying metabolic pathways and drug interactions [3].
[3] Isotopic Labeling with Deuterium ()
DTFA can act as a strong Brønsted acid catalyst in various organic reactions. Its acidity allows it to activate substrates and promote transformations that might not be feasible under milder conditions [4]. Additionally, the presence of deuterium can sometimes influence the reaction mechanism or selectivity, providing valuable insights for reaction development [5].
[4] Trifluoromethanesulfonic Acid as a Brønsted Acid Catalyst ()[5] Kinetic Isotope Effects in Acid-Catalyzed Reactions ()
Trifluoromethanesulfonic acid-d is a potent electrophile that readily reacts with nucleophiles. Some key reactions include:
These reactions highlight its utility in synthesizing various organic compounds.
Trifluoromethanesulfonic acid-d can be synthesized through several methods:
These methods allow for the production of high-purity trifluoromethanesulfonic acid-d suitable for research applications.
Trifluoromethanesulfonic acid-d has several important applications:
Interaction studies involving trifluoromethanesulfonic acid-d primarily focus on its reactivity with nucleophiles such as water, alcohols, and amines. These studies help elucidate its role as a catalyst and its potential effects on reaction mechanisms. Additionally, understanding how trifluoromethanesulfonic acid-d interacts with biological molecules could pave the way for new applications in medicinal chemistry .
Trifluoromethanesulfonic acid-d shares similarities with several other compounds but stands out due to its unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Trifluoromethanesulfonic Acid | CF₃SO₃H | Strong acidity; widely used in organic synthesis |
Sulfuric Acid | H₂SO₄ | Strong dehydrating agent; less selective than triflic acid |
Perfluoroalkyl Sulfonic Acids | CnF₂n+1SO₃H | Highly stable; used in environmental applications |
Chlorosulfonic Acid | ClSO₃H | Strong electrophile; used in chlorination reactions |
Trifluoromethanesulfonic acid-d's unique feature is the incorporation of deuterium, which can affect reaction kinetics and mechanisms differently compared to its non-deuterated counterparts.
Trifluoromethanesulfonic acid-d is a deuterium-labeled superacid with the systematic IUPAC name 1,1,1-trifluoromethanesulfonic acid-d. Its molecular formula is CF₃SO₃D, distinguishing it from the protiated form (CF₃SO₃H) by the substitution of hydrogen with deuterium at the sulfonic acid group.
Property | Value |
---|---|
CAS Registry Number | 66178-41-4 |
Molecular Weight | 151.08 g/mol |
Boiling Point | 162°C (lit.) |
Density | 1.708 g/mL at 25°C (lit.) |
Synonyms include deuterotrifluoromethanesulfonic acid, triflic acid-d, and methanesulfonic acid-d, 1,1,1-trifluoro-. The structural integrity of the trifluoromethylsulfonyl group remains unchanged, ensuring comparable reactivity to CF₃SO₃H in most applications.
The parent compound, trifluoromethanesulfonic acid, was first synthesized in 1954 by Robert Haszeldine and John Kidd via the reaction of trifluoromethylsulfenyl chloride (CF₃SCl) with chlorine and water:
$$
{\ce{CF3SCl + 2 Cl2 + 3 H2O -> CF3SO3H + 5 HCl}}
$$
The deuterated variant emerged later as isotopic labeling techniques gained prominence in the 1970s–1980s. Early applications focused on nuclear magnetic resonance (NMR) spectroscopy, where CF₃SO₃D’s lack of proton interference simplified signal interpretation. Industrial-scale production now involves electrochemical fluorination of methanesulfonic acid followed by deuterolysis.
Deuterium labeling in triflic acid serves three primary purposes in mechanistic studies:
Replacing protiated acid with CF₃SO₃D allows quantification of proton/deuteron transfer rates. For example, in hydrogen evolution reactions, a KIE of 9 ± 1 was observed using CF₃SO₃D, highlighting rate-determining proton-coupled electron transfer steps.
CF₃SO₃D eliminates ^1H signal overlap in acid-catalyzed reactions. This is particularly valuable in studying:
In acid-catalyzed esterification, CF₃SO₃D distinguishes between concerted and stepwise pathways. Isotopic tracing confirmed that triflic acid-d mediates protonation exclusively at the carbonyl oxygen, avoiding sulfonic group participation.
Property | Value | Reference |
---|---|---|
Molecular Formula | CDF₃O₃S | [1] [2] [3] |
Molecular Weight (g/mol) | 151.08 | [1] [4] [2] |
CAS Number | 66178-41-4 | [1] [4] [2] |
Physical Form | Liquid | [1] [2] |
Boiling Point (°C) | 162 | [1] [4] [2] |
Density at 25°C (g/mL) | 1.708 | [1] [4] [2] |
Isotopic Purity (atom % D) | 98 | [1] [2] |
Linear Formula | CF₃SO₃D | [2] [3] |
SMILES String | [²H]OS(=O)(=O)C(F)(F)F | [1] [2] |
InChI Key | ITMCEJHCFYSIIV-DYCDLGHISA-N | [1] [2] |
Trifluoromethanesulfonic acid-d maintains the fundamental tetrahedral geometry around the sulfur center characteristic of sulfonyl compounds [5] [6]. The molecular structure consists of a central sulfur atom bonded to three oxygen atoms and one trifluoromethyl group, with the deuterium atom attached to one of the oxygen atoms forming the sulfonic acid functionality [1] [2]. The carbon-fluorine bonds in the trifluoromethyl group exhibit strong covalent character with bond lengths typical of perfluorinated compounds [5] [6].
The deuterium substitution introduces subtle but measurable changes to the vibrational characteristics of the molecule [6] [7]. Microwave spectroscopy studies of related deuterated trifluoromethanesulfonic compounds have revealed that the deuterium atom experiences large amplitude motion, resulting in tunneling states with experimentally determined tunneling energies significantly reduced compared to the protiated form [6]. For the deuterated isotopologue, tunneling energy decreases to approximately 0.25 megahertz compared to 53 megahertz for the parent compound [6].
The molecular structure exhibits non-planar symmetry, with the sulfonic acid group adopting a configuration where the deuterium bond is nearly perpendicular to the carbon-sulfur-oxygen plane [6]. This geometric arrangement contributes to the compound's exceptional thermal and chemical stability while maintaining the strong acidic character essential for superacid classification [5] [8].
Trifluoromethanesulfonic acid-d retains the superacid classification of its parent compound, demonstrating extraordinary proton-donating capability that places it among the strongest known acids [9] [8] [10]. The parent trifluoromethanesulfonic acid exhibits a dissociation constant of 5×10¹⁴ with a corresponding pKₐ value of -14.7±2.0, qualifying it definitively as a superacid [9] [8] [10].
Acid Type | pKₐ Value | Classification | Reference |
---|---|---|---|
Trifluoromethanesulfonic acid (CF₃SO₃H) | -14.7 ± 2.0 | Superacid | [9] [8] [10] |
Trifluoromethanesulfonic acid-d (CF₃SO₃D) | Expected: -14.2 to -14.9* | Superacid | [11] [12] [13] |
Sulfuric acid (H₂SO₄) | -3.0 | Strong acid | [9] [8] |
Perchloric acid (HClO₄) | -7.0 | Strong acid | [9] [8] |
*Expected value based on typical deuterium isotope effects on superacids
The superacid character derives from the exceptional electron-withdrawing properties of the trifluoromethyl group combined with the sulfonate functionality [9] [10]. The three fluorine atoms create a powerful inductive effect that stabilizes the conjugate base triflate anion, making proton dissociation thermodynamically favorable [9] [10]. This electronic stabilization results in acid strength approximately 1000 times greater than sulfuric acid [14].
The triflate conjugate base exhibits remarkable chemical inertness, resisting both oxidation and reduction reactions that commonly affect other strong acid systems [9] [15]. This stability extends to nucleophilic attack, with the triflate anion demonstrating exceptional resistance to even strong nucleophilic species [9] [15]. The combination of extreme acidity with conjugate base stability makes trifluoromethanesulfonic acid-d particularly valuable for applications requiring non-oxidizing superacid conditions [9] [15].
Deuterium substitution in trifluoromethanesulfonic acid-d introduces measurable isotope effects on the acidity constants, following well-established patterns observed in deuterated acid systems [11] [13] [16]. The deuterium isotope effect manifests as a systematic weakening of acid strength compared to the protiated analog, with typical ΔpKₐ values ranging from +0.2 to +0.8 units [11] [13] [16].
Parameter | Value/Range | Description | Reference |
---|---|---|---|
ΔpKₐ (pKₐ(D₂O) - pKₐ(H₂O)) | +0.2 to +0.8 | Deuterated acids are weaker than protiated | [11] [13] [16] |
Typical range for organic acids | +0.4 to +0.6 | Most organic acids fall in this range | [11] [13] [16] |
Zero-point energy contribution | Primary factor | Lower vibrational frequency of D vs H | [11] [12] |
Medium isotope effect | Secondary factor | Solvent-solute interaction changes | [11] [12] |
Temperature dependence | Decreases with increasing T | Isotope effects diminish at high temperatures | [11] [13] |
The primary contribution to the deuterium isotope effect originates from differences in zero-point vibrational energy between carbon-hydrogen and carbon-deuterium bonds [11] [12]. Deuterium atoms exhibit lower vibrational frequencies due to their increased mass, resulting in lower zero-point energies and consequently affecting the thermodynamics of proton dissociation [11] [12]. This intrinsic isotope exchange effect typically dominates over medium effects arising from solvent-solute interactions [11] [12].
Secondary deuterium isotope effects may also contribute to the overall acidity modification through changes in vibrational modes that couple to the ionization process [17] [18]. Computational studies indicate that deuteration can influence bond polarization and electronic distribution patterns, though these effects remain smaller than the primary zero-point energy contributions [11] [12].
The temperature dependence of deuterium isotope effects follows predictable patterns, with isotope effects diminishing at elevated temperatures as thermal energy begins to dominate over zero-point energy differences [11] [13]. This temperature dependence provides insight into the fundamental quantum mechanical basis of isotope effects in chemical systems [11] [13].
Trifluoromethanesulfonic acid-d exhibits exceptional thermal stability, inheriting the remarkable resistance to thermal decomposition characteristic of perfluorinated sulfonic acid systems [19] [20]. The compound maintains structural integrity and chemical functionality across a broad temperature range, making it suitable for high-temperature synthetic applications [19] [20].
Temperature Range (°C) | Stability Assessment | Notes | Reference |
---|---|---|---|
Room temperature - 162 | Highly stable | Normal operating range | [1] [19] [20] |
162 - 300 | Stable under inert atmosphere | Suitable for synthetic applications | [19] [20] |
300 - 550 | Gradual decomposition begins | Kinetic stability maintained | [19] |
Above 550 | Significant decomposition | Thermodynamic instability increases | [19] |
The thermal stability of trifluoromethanesulfonic acid-d extends well beyond its boiling point of 162°C under appropriate conditions [1] [19]. Kinetic studies demonstrate that the compound remains stable in acidic aqueous solution up to at least 550 K, with decomposition rates remaining acceptably low for most practical applications [19]. In neutral or alkaline conditions, thermal stability extends to approximately 620 K before significant degradation occurs [19].
The phase behavior of trifluoromethanesulfonic acid-d reflects its liquid state under standard conditions, with the deuterium substitution introducing minimal changes to the fundamental phase characteristics [1] [2]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere to form hydrated phases [15] [21]. Temperature-dependent phase studies indicate that the liquid phase maintains stability across the operational temperature range relevant for most synthetic chemistry applications [19] [20].
Decomposition pathways, when they occur at elevated temperatures, involve complex mechanisms that have been characterized through kinetic analysis [19]. The rate equations governing thermal decomposition exhibit pH dependence, with different pathways predominating under acidic versus basic conditions [19]. These mechanistic insights allow for the prediction of stability limits under various experimental conditions [19].
The solubility characteristics of trifluoromethanesulfonic acid-d reflect its highly polar nature and strong hydrogen-bonding capability, resulting in excellent miscibility with polar solvents and limited solubility in nonpolar media [15] [21] [14]. This solubility profile directly correlates with the electronic properties of the sulfonic acid functional group and the trifluoromethyl substituent [15] [21].
Solvent Type | Solubility | Polarity Classification | Reference |
---|---|---|---|
Water (H₂O) | Miscible | Polar protic | [15] [21] [14] |
Deuterium oxide (D₂O) | Miscible | Polar protic | [15] [21] [14] |
Dimethylformamide (DMF) | Highly soluble | Polar aprotic | [15] [21] [14] |
Dimethyl sulfoxide (DMSO) | Highly soluble | Polar aprotic | [15] [21] [14] |
Acetonitrile | Highly soluble | Polar aprotic | [15] [21] [14] |
Dichloromethane | Moderately soluble | Moderately polar | [15] [21] |
Hexane | Poorly soluble | Nonpolar | [15] [21] |
Benzene | Poorly soluble | Nonpolar | [15] [21] |
The exceptional solubility in polar protic solvents stems from the ability of trifluoromethanesulfonic acid-d to form strong hydrogen bonds with protic solvent molecules [15] [21]. The deuterium atom participates in hydrogen bonding interactions with slightly modified characteristics compared to protium, though these differences remain subtle in most solvent systems [15] [21]. Complete miscibility with water and deuterium oxide demonstrates the compound's hydrophilic character [15] [21] [14].
Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile provide excellent solvation environments for trifluoromethanesulfonic acid-d [15] [21] [14]. These solvents can stabilize the ionic dissociation products through dipole-ion interactions while avoiding competitive hydrogen bonding that might interfere with the compound's acidic functionality [15] [21] [14]. The high solubility in these media makes them particularly suitable for synthetic applications requiring superacid catalysis [15] [21].
The limited solubility in nonpolar solvents reflects the highly polar nature of the sulfonic acid functionality [15] [21]. Hydrocarbon solvents such as hexane and benzene provide insufficient solvation energy to overcome the strong intermolecular associations present in the pure acid [15] [21]. This selectivity for polar media represents an important consideration for synthetic applications and purification procedures [15] [21].
Corrosive;Irritant